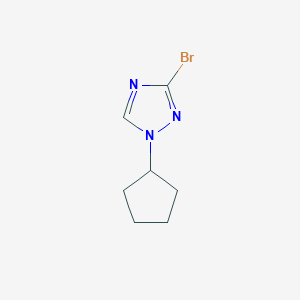

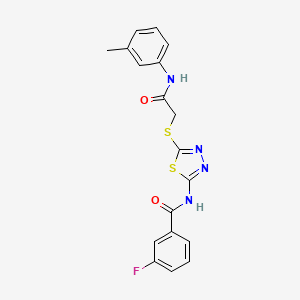

![molecular formula C14H18N2O2 B2499647 tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate CAS No. 2089257-40-7](/img/structure/B2499647.png)

tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate is a chemical entity that can be utilized as an intermediate in organic synthesis. It is related to various tert-butyl carbamate derivatives that have been synthesized and studied for their potential applications in medicinal chemistry and as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves the reaction of tert-butyl N-hydroxycarbamate with aldehydes or other reactive intermediates. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, demonstrating the versatility of tert-butyl carbamates in synthesis . Additionally, the synthesis of tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate involves the reaction of tert-butyl 2-(isobutylamino)ethylcarbamate with p-methoxyphenylsulfonyl chloride, indicating the reactivity of tert-butyl carbamates with sulfonyl chlorides .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of tert-butyl and carbamate groups. The structure of tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate, for instance, includes intramolecular hydrogen bonds and forms chains and layers in the crystal structure through intermolecular hydrogen bonding . These structural features can influence the reactivity and physical properties of the compounds.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in various chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . The tert-butyl N-ethynyl-N-phenylcarbamate undergoes 1,3-dipolar cycloaddition with C-carboxymethyl-N-phenylnitrilimine to afford a 5-amino pyrazole regioisomer, which can be further functionalized . These reactions demonstrate the utility of tert-butyl carbamate derivatives in constructing complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The presence of tert-butyl groups can impart steric bulk, affecting solubility and reactivity. The carbamate functionality is a versatile group that can participate in hydrogen bonding and can be deprotected under acidic conditions, as seen in the synthesis of amines using N-tert-butanesulfinyl imines . The intramolecular and intermolecular hydrogen bonding observed in some derivatives can affect the melting points and solubility of these compounds .

科学的研究の応用

Synthesis and Chemical Properties

Synthesis of tert-Butyl Carbamate Derivatives Tert-butyl carbamate derivatives have been explored for their synthesis and chemical properties. For instance, the compound tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate is an important intermediate in synthesizing biologically active compounds like omisertinib (AZD9291). A rapid synthetic method for this compound was established, demonstrating a total yield of 81% over three steps, highlighting the compound's significance in pharmaceutical synthesis (Zhao et al., 2017).

Chemical Reactions and Interactions The chemical interactions of tert-butyl carbamate derivatives have been studied, showing their reactivity and potential in creating diverse chemical structures. For example, the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with various electrophiles in THF at −78°C led to the formation of functionalized carbamates. This process highlights the compound's versatility in chemical synthesis (Ortiz et al., 1999).

Applications in Organic Synthesis

Intermediate in Synthesizing Biologically Active Compounds Tert-butyl carbamate derivatives serve as crucial intermediates in the synthesis of various biologically active molecules. The tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, used in synthesizing omisertinib (AZD9291), exemplifies the role of these derivatives in pharmaceutical development (Zhao et al., 2017).

Influence on Chemical Reactions and Product Formation The reactivity of tert-butyl carbamate derivatives significantly influences the outcome of chemical reactions. For instance, the reaction involving O-tert-butyl-N-(chloromethyl)-N-methyl carbamate and lithium powder demonstrated the derivative's capacity to form various functionalized carbamates under specific conditions (Ortiz et al., 1999).

作用機序

Target of Action

Tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate, also known as tert-Butyl (1-(3-cyanophenyl)ethyl)carbamate, is a complex organic compoundRelated compounds have been found to interact with various enzymes and receptors .

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites, causing conformational changes, or modulating the activity of the target .

Biochemical Pathways

Related compounds have been found to influence various biochemical pathways, including enzymatic reactions and signal transduction pathways .

Pharmacokinetics

The physical and chemical properties of the compound, such as its molecular weight and solubility, can influence its bioavailability .

Result of Action

Related compounds have been found to induce various cellular responses, such as changes in cell signaling, gene expression, and cellular metabolism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For example, certain solvents have been found to enhance the efficiency of similar reactions .

特性

IUPAC Name |

tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-10(16-13(17)18-14(2,3)4)12-7-5-6-11(8-12)9-15/h5-8,10H,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNADWYYWOQWAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C#N)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

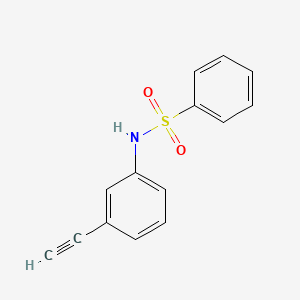

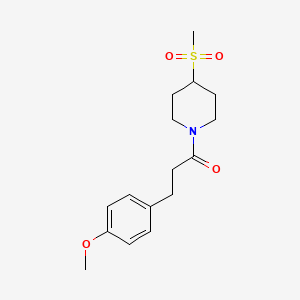

![N-(5-chloro-2-methylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2499564.png)

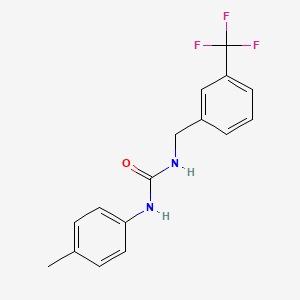

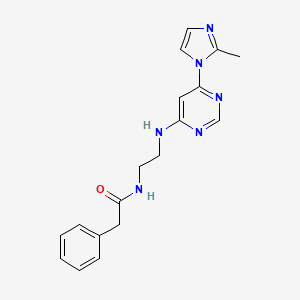

![4-Methyl-2-pyrrolidin-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2499568.png)

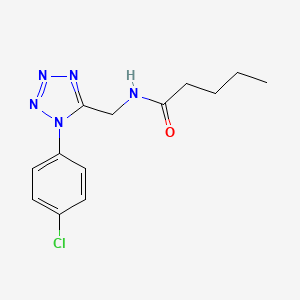

![2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2499569.png)

![N-(2,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2499573.png)

![Cyclohexyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2499574.png)

![2-amino-3-(4-methylbenzoyl)-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-6,6-dione](/img/structure/B2499579.png)

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2499584.png)